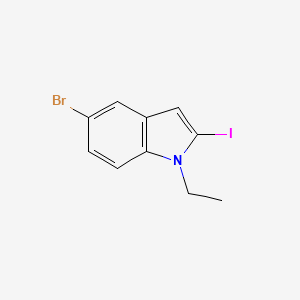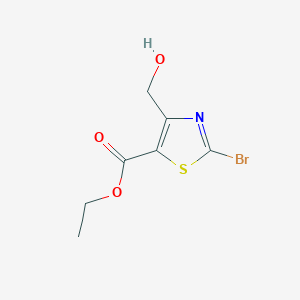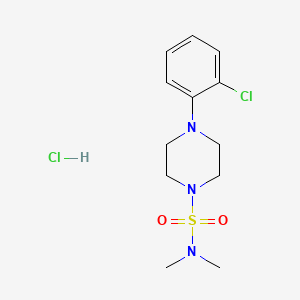
3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For example, difluoromethylation can be performed using difluorocarbene reagents, which react with suitable precursors under specific conditions . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of stable difluoromethylation reagents can be employed to achieve efficient production. The choice of reagents and reaction conditions is crucial to minimize by-products and optimize the overall process .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted cinnoline derivatives .
科学的研究の応用
3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound’s ability to participate in hydrogen bonding and other non-covalent interactions is key to its mechanism of action .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and carboxylic acid functionality but differs in the heterocyclic ring structure.
Difluoromethylated heterocyclic acids: These compounds have similar difluoromethyl groups and are used in various applications, including as fungicides and pharmaceuticals.
Uniqueness
3-(Difluoromethyl)-8-methoxycinnoline-6-carboxylic acid is unique due to its specific combination of functional groups and the cinnoline ring structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C11H8F2N2O3 |
|---|---|
分子量 |
254.19 g/mol |
IUPAC名 |
3-(difluoromethyl)-8-methoxycinnoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8F2N2O3/c1-18-8-4-6(11(16)17)2-5-3-7(10(12)13)14-15-9(5)8/h2-4,10H,1H3,(H,16,17) |
InChIキー |
LSCJLPWURCCICL-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=C(N=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


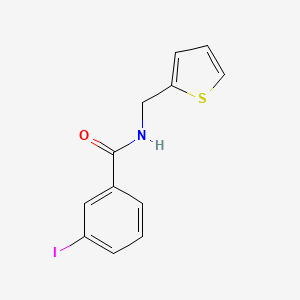
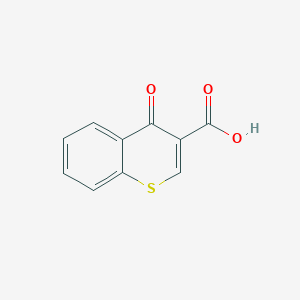
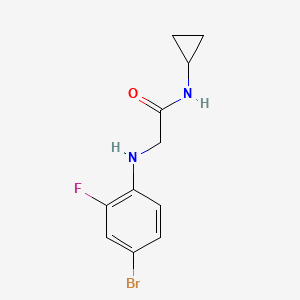
![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
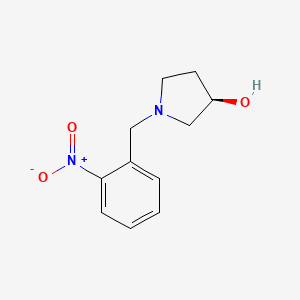
![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
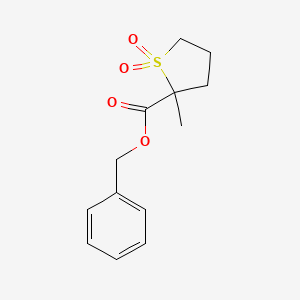

![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
